molecular formula C19H22N4O B2584745 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,3-dimethylbutanamide CAS No. 847387-69-3

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,3-dimethylbutanamide

Cat. No.: B2584745
CAS No.: 847387-69-3
M. Wt: 322.412
InChI Key: NWIZRZWRCMVLDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,3-dimethylbutanamide is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core fused with a substituted phenyl group and a branched aliphatic amide. The imidazo[1,2-a]pyrimidine scaffold is notable for its electron-rich aromatic system, which facilitates interactions with biological targets, particularly in kinase inhibition and antimicrobial applications .

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-13-6-7-14(10-15(13)21-17(24)11-19(2,3)4)16-12-23-9-5-8-20-18(23)22-16/h5-10,12H,11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIZRZWRCMVLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,3-dimethylbutanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-aminopyrimidine with 1,1,3-trichloroacetone in tetrahydrofuran (THF), followed by hydrolysis of the HCl salt of the fused biheterocycle with sodium acetate in water .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,3-dimethylbutanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives.

Scientific Research Applications

Biological Activities

2.1 Anticancer Activity

Recent studies have highlighted the potential of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,3-dimethylbutanamide as an anticancer agent. The imidazo[1,2-a]pyrimidine scaffold has been associated with the inhibition of various cancer cell lines. For instance, compounds containing this scaffold have shown promising results in inhibiting tumor growth in vitro and in vivo models.

Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of imidazo[1,2-a]pyrimidines exhibited cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Table 1: Cytotoxicity of Imidazo[1,2-a]pyrimidine Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-75.4Apoptosis induction
Compound BMDA-MB-2313.8Cell cycle arrest

Source :

2.2 Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant properties. Research indicates that imidazo[1,2-a]pyrimidine derivatives can modulate voltage-gated sodium channels, which are critical for neuronal excitability.

Case Study : In a study assessing various derivatives for anticonvulsant activity using the maximal electroshock seizure (MES) model, several compounds demonstrated significant protective indices comparable to established anticonvulsants like phenytoin.

Therapeutic Potential

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Cancer Treatment : As an anticancer agent targeting specific pathways involved in tumor growth.
  • Neurological Disorders : As a potential treatment for epilepsy and other seizure disorders due to its anticonvulsant properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Imidazo[1,2-a]pyrimidine-Schiff Base Derivatives (e.g., (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine)

  • Structural Differences : Replaces the 3,3-dimethylbutanamide group with a thiophene-containing Schiff base.
  • Functional Impact : The Schiff base introduces a conjugated π-system, enhancing electron delocalization and metal-chelating capacity, which is absent in the target compound .
  • Synthesis : Both compounds use multi-step condensation reactions, but the Schiff base requires aldehyde intermediates, whereas the target compound employs acyl chloride coupling .

Benzo[4,5]imidazo[1,2-a]pyrimidin-2-ones (e.g., Compounds 5d and 5q)

  • Structural Differences : Feature an additional benzene ring fused to the imidazo[1,2-a]pyrimidine core and ester/amide substituents.
  • Physicochemical Properties : Higher melting points (>300°C) compared to typical imidazo[1,2-a]pyrimidines, suggesting enhanced crystalline stability due to extended conjugation .
  • Spectroscopic Data : FT-IR peaks near 1675 cm⁻¹ (C=O stretch) and NMR signals for aromatic protons (6.7–7.7 ppm) align with the target compound’s spectral features, indicating similar electronic environments .
Amide Group Comparisons

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structural Differences : Simpler benzamide with an N,O-bidentate directing group.

Tetrahydropyrimidinyl-Containing Amides (e.g., Compounds m, n, o in )

  • Structural Differences : Incorporate a saturated tetrahydropyrimidinyl ring instead of the aromatic imidazo[1,2-a]pyrimidine.
  • Biological Relevance : The 2-oxotetrahydropyrimidinyl group is associated with protease inhibition, suggesting divergent therapeutic applications compared to the target compound’s aromatic core .
Substituent Effects

Imidazo[1,2-b]pyridazin-2-yl Derivatives (e.g., N-(5-(6-(2-fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide)

  • Structural Differences : Pyridazine ring replaces pyrimidine, with trifluoromethyl and pivalamide groups.

Research Implications

  • Synthetic Strategies : The target compound’s branched amide group may require optimized acylation conditions, contrasting with Schiff base (aldehyde condensation) or ester (Claisen condensation) syntheses .
  • Physicochemical Optimization : The 3,3-dimethylbutanamide group balances lipophilicity and solubility better than pivalamide () or hydroxy-containing amides (), which may polarize the molecule .

Biological Activity

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,3-dimethylbutanamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyrimidine moiety, which is known for its diverse biological activities. The molecular formula is C16H20N4C_{16}H_{20}N_{4}, with a molecular weight of 284.36 g/mol. Its structure includes functional groups that enhance its interaction with biological targets.

1. Anticancer Activity

Imidazopyridine derivatives, including this compound, have been shown to exhibit potent anticancer properties. A study highlighted that compounds with similar scaffolds demonstrated significant antiproliferative effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (μM)
Compound AHCT-116 (Colorectal)0.4
Compound BNCI-H460 (Lung)0.7
This compoundTBDTBD

These results suggest that the imidazopyridine scaffold can be optimized for enhanced efficacy against specific tumors .

2. Anti-inflammatory Activity

This compound acts primarily as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory process. By inhibiting COX-2, it reduces the synthesis of prostaglandins that mediate inflammation:

  • Mechanism : The inhibition of COX-2 leads to decreased production of pro-inflammatory mediators.
  • Result : In vitro studies indicate that this compound has moderate selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects commonly associated with non-selective NSAIDs .

Structure-Activity Relationship (SAR)

Research into the SAR of imidazopyridines has revealed critical insights into how structural modifications influence biological activity:

  • Substituents : The presence of methyl or methoxy groups at specific positions on the phenyl ring significantly affects potency.
  • Heterocyclic Modifications : Variations in the nitrogen content and positioning within the imidazopyridine ring alter binding affinity to target enzymes and receptors .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • A recent evaluation showed that amidino-substituted imidazo[4,5-b]pyridines exhibited strong antiproliferative effects against colon carcinoma cells with IC50 values as low as 0.4 μM .
  • Another study highlighted the antimicrobial properties of certain derivatives against E. coli, indicating potential applications beyond oncology .

Q & A

Q. What are the optimized synthetic routes for N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,3-dimethylbutanamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Construct the imidazo[1,2-a]pyrimidine core via cyclization of 2-aminopyrimidine derivatives with α-haloketones or aldehydes under acidic conditions (e.g., acetic acid) .
  • Step 2 : Introduce the 2-methylphenyl moiety via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids .
  • Step 3 : Attach the 3,3-dimethylbutanamide group through amide coupling reagents like HATU or EDCI in anhydrous DMF .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the imidazo[1,2-a]pyrimidine ring and substituent positions (e.g., δ 8.5–9.0 ppm for aromatic protons) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₁₉H₂₁N₅O) and isotopic patterns .
  • X-ray Crystallography : Resolves crystal packing and stereoelectronic effects, particularly for polymorph identification .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer :
  • Anticancer Activity : Use MTT assays on cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 µM, with cisplatin as a positive control .
  • Antimicrobial Screening : Perform broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzymatic Inhibition : Test against kinases (e.g., PI3K) or phosphodiesterases using fluorogenic substrates in 96-well plate formats .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

  • Methodological Answer :
  • Modify Substituents : Vary the phenyl ring (e.g., electron-withdrawing groups at para position) or the dimethylbutanamide chain (e.g., cyclopropane analogs) to assess impact on potency .
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify key interactions with targets like PI3Kγ or VEGFR2 .
  • Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Q. How to resolve contradictions in cytotoxicity data across cell lines?

  • Methodological Answer :
  • Assay Optimization : Standardize cell viability protocols (e.g., incubation time, serum concentration) to minimize variability .
  • Mechanistic Profiling : Perform RNA-seq or proteomics to identify cell line-specific resistance pathways (e.g., ABC transporter overexpression) .
  • Solubility Checks : Measure compound solubility in assay media (e.g., DMSO concentration ≤0.1%) using nephelometry .

Q. What strategies enhance bioavailability for in vivo studies?

  • Methodological Answer :
  • Formulation : Use nanoemulsions (e.g., TPGS-based) or cyclodextrin complexes to improve aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetate) at the amide group to enhance membrane permeability .
  • Pharmacokinetics : Conduct IV/PO dosing in rodents with LC-MS/MS quantification to calculate AUC and half-life .

Q. How to investigate target engagement in enzymatic inhibition assays?

  • Methodological Answer :
  • Kinase Profiling : Use recombinant kinase panels (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration to identify off-target effects .
  • Cellular Thermal Shift Assay (CETSA) : Confirm binding to intracellular targets by monitoring protein denaturation shifts via Western blot .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with purified enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.